2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
Overview
Description
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Scientific Research Applications
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(cyclohexyloxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide can be compared with other similar compounds such as:
- 2-chloro-N-[3-(cyclohexyloxy)propyl]ethanamide
- 2-chloro-N-[3-(cyclohexyloxy)propyl]butanamide
These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-(3-cyclohexyloxypropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c12-9-11(14)13-7-4-8-15-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSADOXQFQUPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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